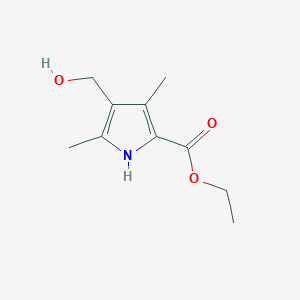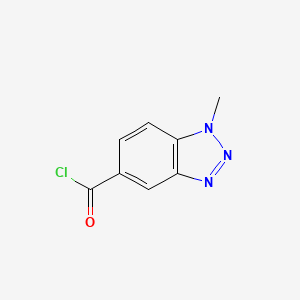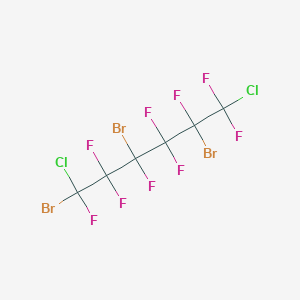
1,3,5-Tribromo-1,6-dichlorononafluorohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tribromo-1,6-dichlorononafluorohexane: is a halogenated organic compound with the molecular formula C6Br3Cl2F9 and a molecular weight of 553.67 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it highly halogenated and potentially useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tribromo-1,6-dichlorononafluorohexane typically involves the halogenation of a suitable precursor. One common method is the bromination and chlorination of a perfluorinated hexane derivative. The reaction conditions often require the use of halogenating agents such as bromine (Br2) and chlorine (Cl2) in the presence of a catalyst or under UV light to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the halogenation reactions are carried out under controlled conditions to ensure high yield and purity. The use of advanced separation techniques such as distillation and crystallization is essential to isolate the desired product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tribromo-1,6-dichlorononafluorohexane can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form less halogenated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized products, although this is less common due to the stability of the halogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under acidic or basic conditions.
Major Products Formed
Substitution: Formation of hydroxylated or aminated derivatives.
Reduction: Formation of partially or fully dehalogenated products.
Oxidation: Formation of oxidized derivatives, though less common.
Scientific Research Applications
1,3,5-Tribromo-1,6-dichlorononafluorohexane has several applications in scientific research, including:
Proteomics Research: Used as a reagent in the study of protein structures and functions.
Material Science: Utilized in the synthesis of advanced materials with unique properties due to its high halogen content.
Environmental Studies: Investigated for its environmental impact and behavior due to its persistence and potential bioaccumulation.
Mechanism of Action
The mechanism of action of 1,3,5-Tribromo-1,6-dichlorononafluorohexane involves its interaction with various molecular targets. The halogen atoms can form halogen bonds with electron-rich sites on biomolecules, affecting their structure and function. The compound’s high electronegativity and steric hindrance can disrupt normal biochemical pathways, leading to its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trifluoro-2,4,6-triiodobenzene: Another highly halogenated compound with different halogen atoms (fluorine and iodine) and a benzene ring structure.
1,3-Dibromotetrafluorobenzene: A compound with fewer halogen atoms and a simpler structure.
Uniqueness
1,3,5-Tribromo-1,6-dichlorononafluorohexane is unique due to its combination of bromine, chlorine, and fluorine atoms on a hexane backbone. This specific arrangement of halogens imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1,3,5-tribromo-1,6-dichloro-1,2,2,3,4,4,5,6,6-nonafluorohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br3Cl2F9/c7-1(12,4(16,17)5(9,10)18)3(14,15)2(8,13)6(11,19)20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQQQFAGKHFLNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(Cl)Br)(F)F)(F)Br)(C(C(F)(F)Cl)(F)Br)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br3Cl2F9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380270 |
Source


|
| Record name | 1,3,5-Tribromo-1,6-dichloro-1,2,2,3,4,4,5,6,6-nonafluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81059-82-7 |
Source


|
| Record name | 1,3,5-Tribromo-1,6-dichloro-1,2,2,3,4,4,5,6,6-nonafluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-phenyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)acetic acid](/img/structure/B1305943.png)
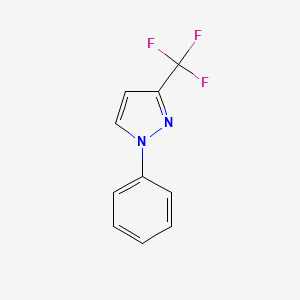


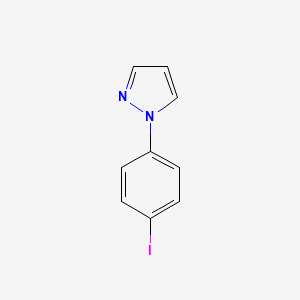
![[4-(1H-Imidazol-1-yl)phenyl]methanol](/img/structure/B1305951.png)
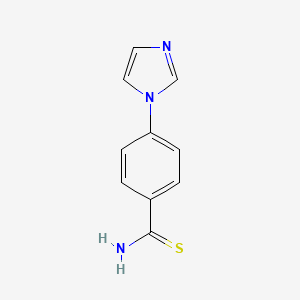
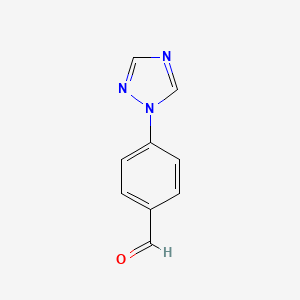
![[4-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B1305954.png)

![[3-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B1305960.png)
![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1305963.png)
